Hidrosmin

Vue d'ensemble

Description

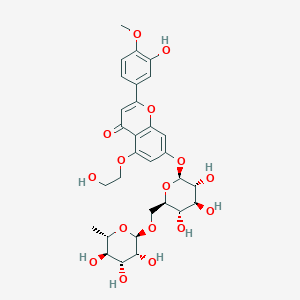

Hidrosmin is a synthetic bioflavonoid used for the short-term treatment of symptoms associated with chronic venous insufficiency . It is a flavone, a type of flavonoid, and is considered a vasoprotective .

Molecular Structure Analysis

Hidrosmin belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to a carbohydrate moiety at the C7-position . The molecular formula of Hidrosmin is C30H36O16 .

Applications De Recherche Scientifique

Improvement of Endothelial Dysfunction and Atherosclerotic Lesions

Hidrosmin has been found to improve endothelial dysfunction and atherosclerotic lesions in diabetic mice . In a type 2 diabetes model of leptin-receptor-deficient (db/db) mice, orally administered hidrosmin for 16 weeks markedly improved vascular function in aorta and mesenteric arteries without affecting vascular structural properties .

Reduction of Atherosclerotic Plaque Size and Lipid Content

In streptozotocin-induced type 1 diabetic apolipoprotein E-deficient mice, hidrosmin treatment for 7 weeks reduced atherosclerotic plaque size and lipid content . It also increased markers of plaque stability and decreased markers of inflammation, senescence, and oxidative stress in the aorta .

Cardiovascular Safety

Hidrosmin showed cardiovascular safety, as neither functional nor structural abnormalities were noted in diabetic hearts . Ex vivo, hidrosmin induced vascular relaxation that was blocked by nitric oxide synthase (NOS) inhibition .

Nephroprotective Effects

Hidrosmin has been found to have nephroprotective effects in experimental diabetic nephropathy . Oral administration of hidrosmin to diabetic mice for 7 weeks markedly reduced albuminuria and ameliorated renal pathological damage and expression of kidney injury markers .

Reduction of Inflammation and Oxidative Stress

Hidrosmin treatment improved the redox balance by reducing prooxidant enzymes and enhancing antioxidant genes, and also decreased senescence markers in diabetic kidneys . In vitro, hidrosmin dose-dependently reduced the expression of inflammatory and oxidative genes in tubuloepithelial cells exposed to either high-glucose or cytokines .

Treatment of Chronic Venous Insufficiency

Hidrosmin is a drug that belongs to the group of flavonoids and acts on the consequences of venous hyperaemia of the lower limb veins (known as venous stasis), usually due to varicose veins or previous venous thrombosis . Venosmil is used for short-term alleviation (two-three months) of oedema and symptoms related to chronic venous hyperaemia (pain, heavy legs, oedema etc.) .

Safety and Hazards

When handling Hidrosmin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Hidrosmin, also known as Venosmil, is a synthetic bioflavonoid used for the short-term treatment of symptoms associated with chronic venous insufficiency .

Target of Action

Hidrosmin primarily targets endothelial cells and vascular smooth muscle cells . It has been shown to stimulate endothelial nitric oxide synthase (eNOS) activity, which plays a crucial role in vascular function .

Mode of Action

Hidrosmin interacts with its targets by inducing vascular relaxation, an effect that is blocked by nitric oxide synthase (NOS) inhibition . It stimulates eNOS activity and nitric oxide (NO) production, leading to vasodilation .

Biochemical Pathways

Hidrosmin affects several biochemical pathways. It downregulates hyperglycemia-induced inflammatory and oxidant genes in vascular smooth muscle cells . This action reduces inflammation and oxidative stress, which are key contributors to the progression of macro/microvascular complications in conditions like diabetes .

Result of Action

Hidrosmin has been shown to improve endothelial dysfunction and reduce atherosclerotic plaque size and lipid content . It increases markers of plaque stability and decreases markers of inflammation, senescence, and oxidative stress in the aorta . In vitro, Hidrosmin has been shown to reduce the expression of inflammatory and oxidative genes in tubuloepithelial cells exposed to high-glucose or cytokine conditions .

Action Environment

The action of Hidrosmin can be influenced by environmental factors such as the presence of hyperglycemia and inflammation, which are common in conditions like diabetes . Hidrosmin’s anti-inflammatory and antioxidant actions are particularly beneficial in such environments .

Propriétés

IUPAC Name |

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLWVOTXWXNAM-WTNNCJBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151237 | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hidrosmin | |

CAS RN |

115960-14-0 | |

| Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115960-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hidrosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hidrosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIDROSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: While the exact mechanism of action is still being investigated, Hidrosmin appears to exert its effects through multiple pathways. Research suggests it improves endothelial dysfunction by stimulating endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. [] This NO release induces vasodilation, improving blood flow. [] Additionally, Hidrosmin exhibits anti-inflammatory effects, potentially by suppressing the activation of NF-κB and modulating inflammatory signaling pathways in various cell types, including vascular smooth muscle cells and renal cells. [, ] Furthermore, it demonstrates antioxidant properties by reducing pro-oxidant enzymes and enhancing antioxidant gene expression. []

ANone: While the provided abstracts do not contain specific spectroscopic data, Hidrosmin, also known as 5-O-(beta-hydroxyethyl) diosmin, is a semi-synthetic flavonoid derived from diosmin. Its molecular formula is C28H32O16 and its molecular weight is 608.5 g/mol.

ANone: The provided research focuses primarily on the biological effects of Hidrosmin. Information about material compatibility and stability under various conditions is not discussed in these studies.

ANone: The provided research does not indicate Hidrosmin possesses catalytic properties. Its therapeutic potential stems from its biological activity rather than catalytic function.

A: One study employed computational methods to explore Hidrosmin's potential as a β-lactamase inhibitor. [] Molecular docking simulations revealed that Hidrosmin interacts with conserved residues in the substrate-binding pocket of β-lactamases. [] Further research employing computational chemistry could be valuable in exploring its interactions with other potential targets and optimizing its structure for improved activity.

ANone: The provided research primarily focuses on the therapeutic potential of Hidrosmin. Detailed information regarding specific SHE regulations, compliance measures, risk minimization strategies, and responsible practices associated with its production, handling, or disposal is not discussed in these studies.

ANone: The provided research does not provide a comprehensive overview of Hidrosmin's PK/PD profile, including specific details on its ADME characteristics. Further research is needed to fully elucidate its pharmacokinetic properties and their relationship to its in vivo activity and efficacy.

A: Multiple studies demonstrate the in vivo efficacy of Hidrosmin in various animal models. In a type 2 diabetes mouse model, oral Hidrosmin administration improved vascular function without affecting vascular structure. [] In a type 1 diabetes mouse model, Hidrosmin reduced atherosclerotic plaque size and lipid content, increased plaque stability markers, and decreased inflammation, senescence, and oxidative stress markers in the aorta. [] It also showed nephroprotective effects in a diabetic nephropathy mouse model by reducing albuminuria, renal damage, and inflammatory markers. [] Additionally, Hidrosmin reduced edema formation in rat models of thermal injury and acute lymphoedema. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)